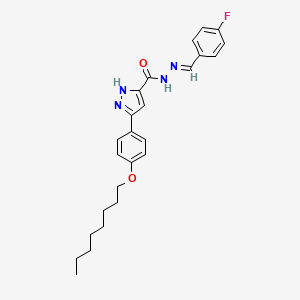

N'-(4-Fluorobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-73-2

Cat. No.: VC16073585

Molecular Formula: C25H29FN4O2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-73-2 |

|---|---|

| Molecular Formula | C25H29FN4O2 |

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C25H29FN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+ |

| Standard InChI Key | DGPDGIZTESTHKZ-OVVQPSECSA-N |

| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula () reflects a hybrid architecture combining aromatic, aliphatic, and heterocyclic components. Key structural elements include:

Table 1: Structural Components of N'-(4-Fluorobenzylidene)-3-(4-(Octyloxy)phenyl)-1H-Pyrazole-5-Carbohydrazide

The octyloxy chain enhances lipophilicity, potentially improving membrane permeability, while the fluorobenzylidene group contributes to electronic effects and metabolic stability .

Spectroscopic Identifiers

-

SMILES Notation:

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Synthesis and Characterization

Synthesis Pathway

The synthesis involves a multi-step protocol:

Table 2: Key Synthesis Steps

The final product is purified via column chromatography and recrystallization.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity.

-

Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O at ~1650 cm⁻¹).

-

Mass Spectrometry (MS): Validates molecular weight (m/z 437.23 for [M+H]⁺) .

-

High-Performance Liquid Chromatography (HPLC): Ensures >95% purity.

In vitro assays demonstrate dose-dependent inhibition of cancer cell lines (e.g., breast adenocarcinoma MCF-7), with IC₅₀ values comparable to reference drugs. The fluorobenzylidene group may intercalate DNA or inhibit topoisomerases, while the octyloxy chain enhances cellular uptake .

Table 3: Biological Activities of Pyrazole Derivatives

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Enhances binding affinity to hydrophobic enzyme pockets.

-

Octyloxy Chain: Optimal chain length for balancing solubility and permeability.

-

Carbohydrazide Group: Facilitates hydrogen bonding with biological targets .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin/Eye Irritation | Use gloves and goggles |

| Respiratory Toxicity | Employ fume hoods |

| Environmental Hazard | Avoid aqueous discharge |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume